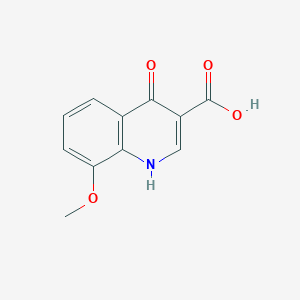

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 199383. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGYPATWKVOBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950718 | |

| Record name | 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-69-0, 28027-18-1 | |

| Record name | 35975-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 28027-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-8-methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-hydroxy-8-methoxyquinoline-3-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug development. The primary focus of this document is the Gould-Jacobs reaction, a classic and reliable method for the construction of the 4-hydroxyquinoline scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the successful synthesis of this target molecule. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of this compound

Quinolone carboxylic acids are a class of heterocyclic compounds that form the core structure of numerous antibacterial agents. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a crucial pharmacophore. The substituent at the 8-position, a methoxy group in the case of the target molecule, can significantly influence the biological activity and pharmacokinetic properties of the compound. A thorough understanding of the synthetic routes to this scaffold is therefore essential for the development of new therapeutic agents.

The most common and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[1][2] This multi-step synthesis involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis of the resulting ester. This guide will provide a detailed exposition of this pathway for the synthesis of this compound.

The Gould-Jacobs Synthesis Pathway: A Step-by-Step Approach

The synthesis of this compound via the Gould-Jacobs reaction can be dissected into three primary stages:

-

Condensation: Formation of the enamine intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, from 2-aminoanisole (o-anisidine) and diethyl ethoxymethylenemalonate (DEEMM).

-

Thermal Cyclization: Intramolecular ring closure of the enamine intermediate to yield ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final product, this compound.

The overall synthetic scheme is depicted below:

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Step 1: Condensation of 2-Aminoanisole with Diethyl Ethoxymethylenemalonate (DEEMM)

The initial step of the Gould-Jacobs reaction is a nucleophilic vinyl substitution reaction. The amino group of 2-aminoanisole attacks the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form the corresponding enamine intermediate.

Experimental Protocol:

-

Materials:

-

2-Aminoanisole (o-anisidine)

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Ethanol (absolute)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-aminoanisole and diethyl ethoxymethylenemalonate.

-

Add a minimal amount of absolute ethanol to facilitate mixing.

-

Heat the reaction mixture to reflux (approximately 100-120°C) for 2 to 4 hours.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure to yield the crude diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate as an oil or a low-melting solid. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a suitable solvent as it is the byproduct of the reaction, thus its presence does not introduce any impurities. Its boiling point is also appropriate for the reaction temperature.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Refluxing in ethanol provides a stable and appropriate temperature.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This is the key ring-forming step of the synthesis. The enamine intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures, followed by tautomerization to form the aromatic quinolone ring system.

Experimental Protocol:

-

Materials:

-

Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Pentane or Hexane (for precipitation and washing)

-

-

Procedure:

-

Suspend the crude diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in a high-boiling point solvent such as Dowtherm A (100 mL) in a suitable reaction vessel equipped for high-temperature reactions.[4]

-

Heat the reaction mixture to approximately 250°C.[4]

-

Maintain this temperature for an extended period, often overnight, to ensure complete cyclization.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the cooled reaction mixture with a non-polar solvent like pentane or hexane (e.g., 750 mL) to precipitate the product.[4]

-

Collect the solid product by filtration and wash it with hexane to remove the high-boiling solvent.[4]

-

The resulting solid is ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. A typical yield for this step is around 64%.[4]

-

Causality Behind Experimental Choices:

-

High-Boiling Point Solvent: The cyclization reaction has a high activation energy and requires temperatures that are not achievable with common laboratory solvents. Dowtherm A, a mixture of diphenyl ether and biphenyl, has a high boiling point (around 257°C) and is thermally stable, making it an ideal medium for this reaction.

-

Precipitation with Non-polar Solvents: The product is significantly less soluble in non-polar solvents like pentane or hexane compared to the high-boiling aromatic solvent. This difference in solubility allows for the efficient precipitation and isolation of the product.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard base-catalyzed hydrolysis reaction.

Experimental Protocol:

-

Materials:

-

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a solution of sodium hydroxide (e.g., a 4% aqueous solution) and ethanol.[1]

-

Heat the mixture to reflux for several hours (typically 4-5 hours) until the starting ester is no longer detectable by TLC.[1][2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and cause the carboxylic acid to precipitate.[2]

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[1][5]

-

Causality Behind Experimental Choices:

-

Base-catalyzed Hydrolysis: Saponification is an efficient method for ester hydrolysis. The use of a strong base like NaOH or KOH ensures the complete conversion of the ester to the carboxylate salt.

-

Acidification: The carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt. Acidification is necessary to neutralize the base and protonate the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

-

Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities should remain soluble at all temperatures.[6][7][8]

Data Presentation and Characterization

| Step | Reactant(s) | Product | Reagents & Conditions | Typical Yield |

| 1 | 2-Aminoanisole, Diethyl ethoxymethylenemalonate | Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate | Ethanol, Reflux (100-120°C), 2-4h | High (often used crude) |

| 2 | Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | Dowtherm A, 250°C, overnight | ~64%[4] |

| 3 | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | This compound | NaOH (aq), Ethanol, Reflux, then HCl | Good to High |

Characterization of this compound:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Mechanistic Insights and Key Considerations

The Gould-Jacobs reaction is a robust and versatile method, but its success can be influenced by several factors.

Caption: A simplified representation of the key mechanistic steps in the Gould-Jacobs synthesis.

-

Substituent Effects: The Gould-Jacobs reaction is generally more efficient with electron-rich anilines, as the electron-donating groups facilitate the initial nucleophilic attack and the subsequent electrophilic cyclization onto the benzene ring. The methoxy group at the ortho position of the starting aniline is an electron-donating group, which is favorable for this reaction.

-

Regioselectivity of Cyclization: With meta-substituted anilines, the cyclization can occur at two different positions. However, with ortho-substituted anilines like 2-aminoanisole, the cyclization is directed to the position para to the amino group, leading to the 8-substituted quinolone.

-

Reaction Conditions: The high temperature required for the cyclization step can sometimes lead to side reactions or decomposition. Careful control of the temperature and reaction time is crucial for obtaining a good yield of the desired product. The use of microwave irradiation has been explored as an alternative to conventional heating to shorten reaction times and potentially improve yields.[9]

Conclusion

The Gould-Jacobs reaction provides a reliable and well-established pathway for the synthesis of this compound. This guide has detailed the experimental protocols for each of the three key steps: condensation, thermal cyclization, and hydrolysis. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can successfully synthesize this important quinoline derivative for further investigation in drug discovery and development programs. The provided protocols, coupled with the mechanistic insights, aim to empower scientists with the knowledge required for the efficient and reproducible synthesis of this valuable compound.

References

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

- Wikipedia contributors. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

- MDPI.

- IV SEMESTER. [Link]

- Biotage.

- Organic Syntheses.

- CUNY.

- PubChem. This compound. [Link]

- Amerigo Scientific. This compound ethyl ester. [Link]

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- ResearchGate.

- ResearchGate.

- OperaChem.

- YouTube.

- Scribd.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of a specific derivative, this compound. While direct research on this molecule is limited, this document synthesizes data from structurally related quinoline-3-carboxylic acids to forecast its potential as an antimicrobial, anticancer, and anti-inflammatory agent. We will delve into the synthetic pathways, proposed mechanisms of action, and detailed experimental protocols for evaluating its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline ring system allows for structural modifications that can fine-tune its biological activity, making it a focal point in drug discovery.[1] The 3-carboxyl-substituted 4-hydroxyquinoline series, in particular, gained prominence serendipitously as a by-product in chloroquine synthesis, which ultimately led to the development of powerful fluoroquinolone antibiotics.[6] This history underscores the potential for discovering significant biological activity within this chemical class.

Synthesis and Physicochemical Properties

The synthesis of the target compound's ethyl ester, a common precursor, provides a reliable route to obtaining this compound. The process typically involves a thermal cyclization reaction.

Synthetic Pathway

A common method for synthesizing the ethyl ester of this compound involves the following key step:

-

Step 1: Synthesis of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate is suspended in a high-boiling point solvent like Dowtherm and heated to approximately 250 °C. This high temperature induces a cyclization reaction. After cooling and dilution with a non-polar solvent such as pentane, the solid product precipitates and can be collected by filtration.[7][8]

-

Step 2: Hydrolysis. The resulting ethyl ester can then be hydrolyzed under basic conditions (e.g., using sodium carbonate) to yield the final carboxylic acid product, this compound.[9]

Caption: General workflow for the synthesis of the target compound.

Physicochemical Properties

The structure of this compound incorporates several key functional groups that dictate its chemical behavior and biological potential.

| Property | Value (Predicted/Known) | Reference |

| Molecular Formula | C11H9NO4 | [10] |

| Molecular Weight | 219.19 g/mol | [10] |

| XlogP (Predicted) | 1.8 | [10] |

| pKa (Predicted) | 2.72 ± 0.50 | [8] |

| Key Features | Hydroxy and carboxylic acid groups for metal chelation; Methoxy group influencing lipophilicity. | [11][12] |

The presence of the carboxylic acid and adjacent hydroxyl group creates a potential metal-chelating site, a feature often linked to the biological activity of quinoline derivatives.[12]

Potential Biological Activities and Mechanisms of Action

Based on extensive research into related quinoline-3-carboxylic acids, we can project several key biological activities for this compound.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents.[13] Their primary mechanism often involves the inhibition of essential bacterial enzymes required for DNA replication and repair.

-

Proposed Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV. The quinoline scaffold is known to target bacterial DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and DNA, the compound can inhibit their function, leading to a breakdown in DNA integrity and ultimately, bacterial cell death. The ability to chelate divalent metal ions, like Mg²⁺, in the enzyme's active site is thought to be crucial for this inhibitory action.[12]

Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.

Anticancer Activity

Numerous quinoline-based compounds have demonstrated potent anticancer effects across a wide range of cancer cell lines.[4][15] The mechanisms are diverse, highlighting the scaffold's versatility in targeting cancer-specific pathways.

-

Proposed Mechanisms:

-

Tubulin Polymerization Inhibition: Some quinoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[16] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) by modulating key signaling pathways. This can involve the activation of caspases, which are proteases that execute the apoptotic process.[14][17]

-

Selective Cytotoxicity: Quinoline-3-carboxylic acids have shown selective viability reduction in cancer cells compared to non-cancerous cells.[18] This selectivity might be enhanced in the acidic tumor microenvironment, where the carboxylic acid group can influence drug absorption and retention.[18]

-

Anti-inflammatory Activity

Studies have demonstrated that quinoline-3-carboxylic acids possess significant anti-inflammatory properties.[11][12]

-

Proposed Mechanism: Modulation of Inflammatory Mediators. Inflammation is often driven by the overproduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, quinoline derivatives have been shown to inhibit the production of these mediators.[11][19] This suggests an ability to interfere with key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the immune response.[20]

Experimental Protocols for Biological Evaluation

To empirically determine the , a tiered approach of standardized in vitro assays is recommended.

Protocol 1: Antimicrobial Susceptibility Testing

This protocol determines the minimum concentration of the compound required to inhibit bacterial growth (MIC).

-

Objective: To quantify the antibacterial potency of the test compound.

-

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well plate using MHB. Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Prepare a bacterial inoculum standardized to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Add the standardized inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring absorbance at 600 nm.[21]

-

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is a primary screening tool for cytotoxicity.[15]

-

Objective: To determine the concentration of the compound that inhibits 50% of cancer cell growth (IC₅₀).

-

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[11][12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours. Include untreated cells as a control.

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis.[17]

-

Caption: General experimental workflow for anticancer assessment.[15]

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with LPS.[22]

-

Objective: To evaluate the anti-inflammatory potential of the test compound.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS).

-

Griess Reagent.

-

Nitrite standard solution.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production. Leave one set of cells unstimulated (negative control) and one set stimulated with LPS only (positive control).

-

After incubation, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated group, using a nitrite standard curve for quantification. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure the observed NO reduction is not due to cell death.[22]

-

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich history of therapeutic relevance. While direct biological data on this specific molecule is not yet prevalent, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The methoxy and carboxylic acid functional groups are key features that may confer potent and selective activity.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of its biological potential. Future research should focus on executing these in vitro assays, followed by more advanced mechanistic studies, such as specific enzyme inhibition assays, cell cycle analysis, and profiling of inflammatory cytokine expression. Promising in vitro results would warrant progression to in vivo models to assess efficacy and safety, paving the way for potential lead optimization and drug development.

References

- Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.

- Naidoo, A., et al. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.

- Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.

- Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate.

- El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.

- Koca, M., et al. (n.d.). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.

- Yilmaz, B., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.

- Sharma, A., et al. (n.d.). Review on recent development of quinoline for anticancer activities.

- Li, H., et al. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.

- Al-Khafaji, K. A. J., et al. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.

- Zhang, J., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC - PubMed Central.

- Lu, X., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.

- Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.

- Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- Gonedele, B. T. F., et al. (2022). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC - NIH.

- PubChem. (n.d.). This compound.

- Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.

- Sereda, E. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.

- Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. apjhs.com [apjhs.com]

- 3. researchgate.net [researchgate.net]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 8. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. athmicbiotech.com [athmicbiotech.com]

- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid: Properties, Synthesis, and Scientific Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its most notable representatives are the fluoroquinolone antibiotics, a class of drugs that has been critical in treating bacterial infections for decades.[2][3] The derivatization of this core has also yielded compounds with significant antitumor, antiviral, and anti-inflammatory activities.[1][4]

This technical guide provides a comprehensive overview of a specific derivative, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid . We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols, and expected analytical characteristics. Furthermore, we will contextualize its importance by exploring the established biological significance of its core structure, offering insights for its potential application in drug discovery and development programs.

Molecular Structure and Identification

Chemical Structure and Tautomerism

This compound possesses a bicyclic heterocyclic system consisting of a benzene ring fused to a pyridine ring. It is substituted with a methoxy group at position 8, a hydroxyl group at position 4, and a carboxylic acid at position 3.

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. In the solid state and in most solutions, the equilibrium heavily favors the 4-quinolone (keto) tautomer due to the formation of a stable, conjugated amide system. This tautomerism is crucial for its biological activity, as the keto and hydroxyl forms offer different hydrogen bonding capabilities.

Caption: Structure and key functional groups.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 280027-18-1 | [PubChem] |

| Molecular Formula | C₁₁H₉NO₄ | [PubChem] |

| Molecular Weight | 219.19 g/mol | [PubChem] |

| IUPAC Name | 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [PubChem] |

| SMILES | COC1=CC=CC2=C1NC=C(C2=O)C(=O)O | [PubChemLite] |

| InChI Key | CDGYPATWKVOBIY-UHFFFAOYSA-N | [PubChemLite] |

Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. The properties listed below are based on computational predictions and data from closely related analogs.

| Property | Value / Description | Source |

| Physical State | Solid (Expected) | - |

| XLogP3 (Predicted) | 1.8 | [PubChemLite] |

| Hydrogen Bond Donors | 2 (from -COOH and N-H) | [PubChemLite] |

| Hydrogen Bond Acceptors | 4 (from C=O, -COOH, and -OCH₃) | [PubChemLite] |

| Solubility | Expected to be poorly soluble in water and non-polar organic solvents; soluble in polar aprotic solvents like DMSO and DMF, and in aqueous base. The carboxylic acid moiety enhances solubility in basic solutions.[5] | - |

| Storage | Store in a cool, dry place. Classified as a Combustible Solid. | [Sigma-Aldrich] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step sequence starting from 2-methoxyaniline (o-anisidine). The process involves the formation of an ethyl ester intermediate via a Gould-Jacobs type reaction, followed by saponification to yield the final carboxylic acid.

Caption: Two-step synthesis workflow.

Protocol 1: Synthesis of Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate

This procedure first involves a condensation followed by a thermally induced intramolecular cyclization.

Methodology:

-

Intermediate Formation: React 2-methoxyaniline with diethyl 2-(ethoxymethylene)malonate. This condensation typically proceeds by gently heating the neat reactants or in a solvent like ethanol to form the intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

-

Cyclization: Suspend the intermediate (e.g., 47.6 g, 162 mmol) in a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, ~100 mL).[6][7]

-

Scientific Rationale: A high-boiling solvent is essential to provide the thermal energy (~250 °C) required to overcome the activation energy for the intramolecular cyclization (Conrad-Limpach-Knorr reaction), which eliminates a molecule of ethanol.[8]

-

-

Heating: Heat the suspension to 250 °C. The reaction is typically maintained at this temperature for several hours or overnight to ensure complete conversion.[6][7]

-

Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Purification: Dilute the cooled mixture with a non-polar solvent like pentane or hexane (~750 mL).[6][7] This step is crucial for precipitating the polar product completely while keeping the high-boiling solvent and non-polar impurities in solution.

-

Collection: Collect the resulting solid product by vacuum filtration and wash thoroughly with fresh hexane to remove any residual Dowtherm. The target compound, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, is obtained as a solid.[6][7]

Protocol 2: Hydrolysis to this compound

This step involves a standard ester saponification followed by an acidic workup.

Methodology:

-

Suspension: Suspend the ethyl ester intermediate (e.g., 2 mmol) in an aqueous ethanol solution containing sodium hydroxide (e.g., 5 mL of 4% NaOH).[9]

-

Scientific Rationale: The ethanol co-solvent ensures sufficient solubility for the organic ester in the aqueous basic medium. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

-

Reflux: Heat the suspension to reflux for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Cooling & Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3).[9]

-

Scientific Rationale: This is a critical self-validating step. The acidification protonates the sodium carboxylate salt formed in situ, causing the much less soluble carboxylic acid to precipitate out of the aqueous solution. The appearance of a precipitate upon acidification is a strong indicator of a successful reaction.

-

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any inorganic salts (like NaCl). The product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[9]

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be ideal for this polar, acidic molecule.

| Adduct Ion | Predicted m/z | Notes |

| [M+H]⁺ | 220.0604 | Positive ion mode, protonated molecule. |

| [M+Na]⁺ | 242.0424 | Common adduct in positive ion mode. |

| [M-H]⁻ | 218.0459 | Negative ion mode, deprotonated molecule. |

| [M+HCOO]⁻ | 264.0514 | Formate adduct in negative ion mode. |

| (Data predicted and sourced from PubChemLite)[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ due to the compound's likely solubility and to observe the exchangeable acidic protons.

-

¹H NMR (Expected Signals):

-

Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>12 ppm).

-

Quinolone N-H: A broad singlet, often around 11-12 ppm.

-

Aromatic Protons:

-

H2: A sharp singlet, highly deshielded by the adjacent nitrogen and carbonyl group, expected around 8.5-8.9 ppm.

-

H5, H6, H7: Three protons on the benzo- portion of the ring system. They will appear as a complex multiplet or as distinct doublets and triplets between ~7.0-7.8 ppm, with coupling constants characteristic of aromatic systems (J ≈ 7-8 Hz).

-

-

Methoxy (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.9-4.1 ppm.[14]

-

-

¹³C NMR (Expected Signals):

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.

-

N-H Stretch: A moderate absorption around 3100-3300 cm⁻¹.

-

C=O Stretches: Two strong, distinct absorption bands are expected. One for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the quinolone carbonyl (~1650-1670 cm⁻¹).

-

C=C & C=N Stretches: Multiple sharp absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

-

C-O Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region corresponding to the aryl-ether and carboxylic acid C-O bonds.

Biological and Pharmacological Context

While direct biological studies on this compound are scarce in the literature, its structural components are of immense interest to drug development professionals.

-

The 4-Quinolone-3-Carboxylic Acid Core: This scaffold is the foundation of the quinolone antibiotics. The 3-carboxyl and 4-carbonyl groups are essential for their antibacterial activity, as they chelate magnesium ions in the active site of bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication.[3] Modifications at other positions on the quinolone ring have been systematically explored to create generations of antibiotics with improved potency and broader spectrums of activity.[2][4] Furthermore, this core has been adapted to develop potent anticancer agents, which often target eukaryotic topoisomerases, and inhibitors of HIV integrase.[1][3][16]

-

The 8-Methoxyquinoline Moiety: The substitution pattern on the benzo- ring significantly influences the pharmacological profile. The 8-hydroxyquinoline scaffold is a well-known metal chelator with a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects.[17] Its methoxy derivative, 8-methoxyquinoline, has also demonstrated strong antifungal and antibacterial properties, suggesting this substituent is favorable for antimicrobial activity.[18]

Therefore, this compound serves as a valuable and synthetically accessible building block. It combines the proven, biologically active 4-quinolone-3-carboxylic acid core with an 8-methoxy group known to contribute to antimicrobial efficacy. This makes it an ideal starting point for the synthesis of novel derivatives targeting bacterial or fungal pathogens, or for exploration in oncology and virology programs.

Conclusion

This compound is a structurally significant molecule that embodies the pharmacologically validated 4-quinolone core. This guide has detailed its chemical identity, a reliable two-step synthetic pathway from common starting materials, and a predictive framework for its analytical characterization. While specific experimental data on the final compound is limited, the well-understood chemistry of its functional groups and the robust biological precedent of its core structure provide a solid foundation for its use in research. For scientists in drug discovery, this compound represents a strategic intermediate, primed for derivatization and biological screening in the quest for next-generation therapeutic agents.

References

- Al-Trawneh, A. et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate.

- Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal.

- ResearchGate. (2014). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate.

- Basile, L. et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Bentham Science Publishers.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals.

- The Royal Society of Chemistry. (2018). Supplementary Information. The Royal Society of Chemistry.

- dos Santos, T. et al. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.

- Liu, C. et al. (2012). ESI for A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. The Royal Society of Chemistry.

- Sharma, P. C. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.

- Balamurugan, K. et al. (2016). Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. PubMed.

- ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. ResearchGate.

- PubChemLite. (n.d.). This compound (C11H9NO4). PubChemLite.

- Károlyi, P. et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.

- Dmytriv, Y. V. et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- Amerigo Scientific. (n.d.). This compound ethyl ester. Amerigo Scientific.

- MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- ACS Publications. (2020). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Publications.

- Al-Salahi, R. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.

- ResearchGate. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Google Patents.

- PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem.

- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.

- University of Illinois. (n.d.). The synthesis of meta-anisidine. IDEALS.

- ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.

- ResearchGate. (2008). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate.

- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

- ResearchGate. (2014). Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate.

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 7. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. tsijournals.com [tsijournals.com]

- 13. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 14. rsc.org [rsc.org]

- 15. Secure Verification [cherry.chem.bg.ac.rs]

- 16. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. While direct experimental evidence for this specific molecule is limited, this document synthesizes the known biological activities of structurally related compounds to propose a hypothesized mechanism of action. We delve into its potential as a dehydrogenase inhibitor and explore other plausible cellular effects. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating investigations into the therapeutic potential of this compound. We provide detailed, actionable experimental protocols to validate the proposed mechanisms and conclude with a discussion on future research directions.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific substitutions of a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a carboxylic acid at the 3-position suggest a unique electronic and steric profile that likely dictates its biological interactions.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated for their ability to inhibit cellular respiration, demonstrating a clear structure-activity relationship[3]. Furthermore, 8-hydroxyquinoline derivatives are well-documented for their diverse pharmacological effects, often linked to their metal-chelating properties[4][5][6]. Given the absence of direct studies on this compound, this guide will extrapolate from these related structures to build a testable hypothesis regarding its mechanism of action.

Hypothesized Mechanism of Action

Based on the available literature for analogous compounds, we propose that the primary mechanism of action for this compound is the inhibition of cellular respiration via dehydrogenase enzymes . A secondary, potentially synergistic mechanism may involve the modulation of cellular processes through metal ion chelation .

Primary Hypothesized Mechanism: Inhibition of Dehydrogenase Enzymes

Studies on a series of 4-hydroxyquinoline-3-carboxylic acids have shown their inhibitory effects on dehydrogenase enzymes, with a particular specificity for mitochondrial malate dehydrogenase[3]. These enzymes are critical for cellular metabolism, playing a central role in the citric acid cycle and the malate-aspartate shuttle.

The proposed inhibitory action is likely due to the structural similarity of the 4-hydroxyquinoline-3-carboxylic acid scaffold to the endogenous substrates or cofactors of these enzymes. The carboxylic acid moiety could mimic the binding of dicarboxylic acid substrates like malate, while the quinoline ring system could engage in hydrophobic and/or pi-stacking interactions within the enzyme's active site. The 8-methoxy group may further enhance binding affinity and specificity.

Caption: Hypothesized pathway of dehydrogenase inhibition.

Secondary Hypothesized Mechanism: Metal Ion Chelation

The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, capable of forming stable complexes with various metal ions, including iron, copper, and zinc[6]. These metal ions are essential cofactors for numerous enzymes and proteins involved in critical cellular processes such as DNA replication, signal transduction, and redox homeostasis. By sequestering these ions, 8-hydroxyquinoline derivatives can disrupt these pathways. The presence of the hydroxyl and carboxylic acid groups in this compound could potentially contribute to its metal-chelating ability.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.

Protocol 1: Dehydrogenase Inhibition Assay

This protocol aims to determine the inhibitory effect of this compound on dehydrogenase activity, using mitochondrial malate dehydrogenase (MDH2) as a primary target.

Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (CAS No. 280027-18-1).[1] Intended for researchers in medicinal chemistry and drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a robust, predictive interpretation of its spectral characteristics. All protocols and analyses are designed to establish a self-validating system for identity, purity, and structural confirmation.

Introduction and Molecular Overview

This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, known for its presence in a wide array of therapeutic agents.[1] The specific substitutions—a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid at position 3—are expected to significantly influence the molecule's electronic properties, potential for hydrogen bonding, and, consequently, its biological activity and spectroscopic signature.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. This guide provides the analytical framework for achieving this confirmation with confidence.

The molecular structure, with the IUPAC numbering system, is presented below. This numbering is essential for the unambiguous assignment of spectroscopic signals.

Molecular Structure and Atom Numbering

A diagram illustrating the chemical structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic protons from the hydroxyl and carboxylic acid groups are observable as exchangeable signals.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for five aromatic protons and three protons from the substituent groups. The key insight is understanding how the electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing nature of the quinoline nitrogen and carboxylic acid influence the chemical shifts.

| Predicted Signal | Label | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |

| H2 | H-2 | Singlet (s) | 1H | ~8.9 - 9.2 | Positioned between the electron-withdrawing nitrogen and the C3-carboxyl group, leading to significant deshielding. |

| H5 | H-5 | Doublet of doublets (dd) | 1H | ~7.3 - 7.5 | Coupled to H-6 and H-7. Experiences moderate shielding from the methoxy group. |

| H6 | H-6 | Triplet (t) | 1H | ~7.6 - 7.8 | Coupled to H-5 and H-7. Appears as a pseudo-triplet due to similar coupling constants. |

| H7 | H-7 | Doublet of doublets (dd) | 1H | ~7.1 - 7.3 | Coupled to H-5 and H-6. Shielded by the adjacent methoxy group at C8. |

| OCH₃ | H-10 | Singlet (s) | 3H | ~3.9 - 4.1 | Typical chemical shift for an aromatic methoxy group. Data from related structures supports this range.[2] |

| OH | C4-OH | Broad Singlet (br s) | 1H | >12.0 | Exchangeable proton. The broadness is due to hydrogen bonding and exchange. Its downfield shift is characteristic. |

| COOH | C9-OH | Broad Singlet (br s) | 1H | >13.0 | Exchangeable proton, typically very broad and far downfield, confirming the presence of the carboxylic acid. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts are predicted based on general values for quinolines, aromatic systems, and carboxylic acids.[3]

| Predicted Signal | Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl | C-9 | ~168 - 172 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| C=O (Quinolinone) | C-4 | ~175 - 178 | This carbon is part of a vinylogous amide system and is significantly deshielded. Data from related 4-hydroxyquinolines support this assignment.[2] |

| Aromatic C-O | C-8 | ~148 - 152 | Aromatic carbon bonded to the electron-donating methoxy group. |

| Aromatic C-N | C-2, C-8a | ~140 - 145 | Carbons adjacent to the heterocyclic nitrogen atom are deshielded. |

| Aromatic C-H | C-5, C-6, C-7 | ~115 - 130 | Aromatic carbons with attached protons, their shifts are influenced by the substituents on the benzene ring portion. |

| Quaternary Carbons | C-3, C-4a | ~105 - 120 | Quaternary carbons within the quinoline ring system. C-3 will be shielded relative to C-2. |

| Methoxy Carbon | C-10 | ~55 - 60 | Typical chemical shift for a methoxy group carbon attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Acquisition: Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

Predicted IR Spectral Data

The IR spectrum of this molecule will be dominated by features arising from the carboxylic acid and hydroxyl groups, which engage in strong intermolecular hydrogen bonding. This leads to characteristic broadness in the O-H stretching region.

| Predicted Absorption Band (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| 3300 - 2500 (very broad) | O-H (Carboxylic Acid Dimer) | Stretching | This extremely broad and characteristic absorption is the hallmark of a hydrogen-bonded carboxylic acid and will likely obscure the aromatic C-H stretches.[4][5][6] |

| ~3200 (broad, within the main envelope) | O-H (Phenolic) | Stretching | The C4-OH stretch will be part of the broad envelope from the carboxylic acid's hydrogen bonding network. |

| ~1720 - 1690 | C=O (Carboxylic Acid) | Stretching | Strong, sharp absorption. Its position indicates a carboxylic acid conjugated with the quinoline ring system.[4] |

| ~1650 | C=O (Quinolinone) | Stretching | The C4-keto tautomer will exhibit a carbonyl stretch, often seen in 4-hydroxyquinoline systems. |

| ~1620, 1580, 1500 | C=C / C=N | Aromatic Ring Stretching | Multiple sharp bands characteristic of the quinoline aromatic system. |

| ~1320 - 1210 | C-O | Stretching | A strong band associated with the C-O bond of the carboxylic acid and the phenolic C-O.[6] |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretching | A strong band characteristic of the aryl-O-CH₃ ether linkage. |

| ~950 - 900 (broad) | O-H | Out-of-Plane Bending | A broad band, also characteristic of a carboxylic acid dimer.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, which is ideal for polar, non-volatile molecules.

-

Analysis Mode: Acquire spectra in both positive and negative ion modes to maximize information.

-

Data Acquisition:

-

Positive Mode (ESI+): Scan a mass range (e.g., m/z 50-500). Expect to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

-

Negative Mode (ESI-): Scan a similar mass range. Expect to observe the deprotonated molecule [M-H]⁻.

-

-

High-Resolution MS (HRMS): If available, use an Orbitrap or TOF analyzer to obtain a high-resolution mass measurement, allowing for the confirmation of the elemental formula (C₁₁H₉NO₄).[1]

Predicted Mass Spectral Data

The molecular weight of C₁₁H₉NO₄ is 219.19 g/mol .[1] High-resolution mass spectrometry should confirm the monoisotopic mass of 219.0532 Da.

| Ion | Predicted m/z (ESI+) | Predicted m/z (ESI-) | Rationale |

| [M+H]⁺ | 220.0604 | - | Protonation of the quinoline nitrogen is highly favorable. This is expected to be the base peak in positive mode.[7] |

| [M+Na]⁺ | 242.0424 | - | Adduct formation with sodium ions present as trace impurities in the solvent or on glassware.[7] |

| [M-H]⁻ | - | 218.0459 | Deprotonation of the highly acidic carboxylic acid proton. This is expected to be the base peak in negative mode.[7] |

Predicted Fragmentation Pathway: Tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 220) would likely show characteristic losses:

-

Loss of H₂O (18 Da): Fragmentation leading to an ion at m/z 202.

-

Loss of CO₂ (44 Da) after rearrangement: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to an ion at m/z 176.

-

Loss of CH₃ (15 Da): Cleavage of the methoxy group to yield an ion at m/z 205.

Integrated Analytical Workflow

A robust characterization relies on the synergy of these techniques. The following workflow ensures a logical and comprehensive analysis.

A workflow diagram for the comprehensive spectroscopic analysis and structural confirmation.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic characterization of this compound. By combining ¹H NMR, ¹³C NMR, IR, and MS, a researcher can build a complete and self-validating data package to confirm the structure and purity of the synthesized compound. The causality behind the predicted spectral features—rooted in the electronic effects of the substituents and the inherent properties of the quinoline core—provides a robust basis for interpretation. This analytical blueprint serves as an essential tool for any scientist working with this compound or its close analogs, ensuring high standards of scientific integrity and enabling further research into its potential applications.

References

- MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053.

- MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(1), 1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255290, this compound. PubChem.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- University of California, Davis. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

- 1. This compound AldrichCPR 280027-18-1 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Recognizing the limited publicly available data on this specific molecule, this document serves as a procedural and theoretical manual for researchers. It outlines the fundamental principles governing the physicochemical properties of quinoline carboxylic acids, details robust experimental protocols for determining thermodynamic and kinetic solubility, and provides a systematic approach to evaluating chemical stability under various stress conditions as mandated by ICH guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for drug discovery and development.

Introduction: The Quinoline Carboxylic Acid Moiety in Drug Discovery

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The compound this compound combines several key functional groups that dictate its physicochemical behavior: a quinoline core, a hydroxyl group, a methoxy group, and a carboxylic acid. Understanding the interplay of these groups is paramount for predicting and empirically determining its solubility and stability—two critical parameters that influence bioavailability, formulation, and shelf-life. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to thoroughly characterize this molecule.

Physicochemical and Structural Considerations

While specific experimental data for this compound is scarce, its structural features provide a basis for predicting its behavior.

-

Quinoline Core: The bicyclic aromatic system is inherently hydrophobic, which tends to decrease aqueous solubility.

-

Ionizable Groups: The presence of a carboxylic acid (acidic) and a phenolic hydroxyl group (weakly acidic), along with the basic nitrogen in the quinoline ring, makes the molecule amphiprotic. Its net charge and, consequently, its solubility, will be highly dependent on the pH of the medium.[1]

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors, potentially increasing solubility in polar protic solvents like water, especially when ionized.

-

Methoxy Group: The 8-methoxy group is relatively inert but adds to the lipophilicity of the molecule, which may slightly decrease aqueous solubility.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₉NO₄ | Based on chemical structure. |

| Molecular Weight | 219.19 g/mol | Calculated from the molecular formula. |

| pKa | Acidic pKa (Carboxylic Acid): ~3-5Acidic pKa (Phenolic OH): ~9-11Basic pKa (Quinoline N): ~4-5 | Estimated based on analogous structures. The exact values determine the pH range of lowest solubility (isoelectric point). |

| LogP | 1.5 - 2.5 (Predicted) | A balance between the hydrophobic quinoline core and polar functional groups. |

Determination of Aqueous Solubility

A comprehensive understanding of solubility requires both thermodynamic and kinetic assessments. Thermodynamic solubility represents the true equilibrium solubility, crucial for biopharmaceutical classification and formulation, while kinetic solubility is a high-throughput measure used in early discovery to flag potential issues.[2][3]

Analytical Method Development: HPLC-UV

A validated analytical method is the cornerstone of accurate solubility and stability measurements. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard choice for aromatic compounds like quinoline derivatives.[4][5]

Protocol 1: HPLC-UV Method Development and Validation

-

Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Rationale: The acidic modifier ensures the carboxylic acid is protonated, leading to consistent retention.

-

-

Wavelength (λmax) Determination: Scan a dilute solution of the compound (e.g., 10 µg/mL in methanol) using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance.

-

Gradient Optimization: Develop a gradient elution method to ensure the compound elutes with a good peak shape and is well-separated from any potential impurities or degradants.

-

Method Validation (ICH Q2(R1)): Validate the method for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[6][7][8]

-

Linearity: Prepare a series of standard solutions (e.g., 1-100 µg/mL) and generate a calibration curve. A correlation coefficient (R²) > 0.999 is desired.

-

Accuracy & Precision: Perform recovery studies at three concentration levels by spiking a known amount of the compound into the matrix. Precision is assessed by replicate injections.

-

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining equilibrium solubility.[9][10]

Protocol 2: pH-Dependent Thermodynamic Solubility

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. Ensure a visible amount of solid remains suspended.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with the mobile phase and quantify the concentration of the dissolved compound using the validated HPLC-UV method.

-

pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.[9]

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for determining pH-dependent thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is used for rapid assessment and involves dissolving the compound in DMSO first, then diluting into an aqueous buffer.[11][12]

Protocol 3: Kinetic Solubility by Nephelometry or UV Absorbance

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, add a small volume of the DMSO stock to aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Mix and incubate at room temperature for a shorter period (e.g., 1-2 hours).

-

Detection:

-

Nephelometry: Measure light scattering to detect precipitate formation. The concentration at which scattering increases significantly is the kinetic solubility.[3]

-